N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-fluoro-4-methoxybenzamide
CAS No.: 1798028-43-9
Cat. No.: VC5660705
Molecular Formula: C17H23FN2O4S
Molecular Weight: 370.44
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1798028-43-9 |
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Molecular Formula | C17H23FN2O4S |
Molecular Weight | 370.44 |
IUPAC Name | N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-3-fluoro-4-methoxybenzamide |
Standard InChI | InChI=1S/C17H23FN2O4S/c1-24-16-5-2-13(10-15(16)18)17(21)19-11-12-6-8-20(9-7-12)25(22,23)14-3-4-14/h2,5,10,12,14H,3-4,6-9,11H2,1H3,(H,19,21) |
Standard InChI Key | WFGCEUZKPLGRIN-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)C(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3)F |
Introduction
Chemical Structure and Classification
Molecular Architecture
The compound features a piperidine core substituted at the 1-position with a cyclopropylsulfonyl group and at the 4-position with a methyl bridge connecting to a 3-fluoro-4-methoxybenzamide moiety. The benzamide ring incorporates electronegative substituents (fluoro and methoxy groups) at the 3- and 4-positions, respectively, which influence electronic distribution and steric interactions.
Key structural attributes:
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Piperidine ring: A six-membered nitrogen-containing heterocycle common in bioactive molecules due to its conformational flexibility and ability to interact with biological targets .
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Cyclopropylsulfonyl group: A sulfonamide-linked cyclopropane ring, known to enhance metabolic stability and target binding affinity.
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3-Fluoro-4-methoxybenzamide: A substituted aromatic system where fluorine modulates lipophilicity and the methoxy group contributes to hydrogen-bonding potential .
Table 1: Molecular Properties
Property | Value |
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Molecular Formula | C₁₉H₂₄FN₂O₄S |
Molecular Weight (g/mol) | 395.47 (calculated) |
IUPAC Name | N-[(1-(Cyclopropanesulfonyl)piperidin-4-yl)methyl]-3-fluoro-4-methoxybenzamide |
CAS Registry Number | Not yet assigned |
Synthesis and Manufacturing
Retrosynthetic Analysis
The synthesis of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-fluoro-4-methoxybenzamide likely follows a multi-step protocol analogous to related sulfonamide-benzamide hybrids :
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Piperidine sulfonylation: Reaction of piperidine with cyclopropanesulfonyl chloride under basic conditions to form 1-(cyclopropylsulfonyl)piperidine.
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Methylamination: Introduction of an aminomethyl group at the 4-position of the piperidine ring via reductive amination or nucleophilic substitution .
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Benzamide coupling: Condensation of the aminomethyl intermediate with 3-fluoro-4-methoxybenzoic acid using coupling agents like HATU or EDCI.
Table 2: Representative Reaction Conditions
Purification and Characterization
Post-synthetic purification typically involves column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures. Structural confirmation employs:
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¹H/¹³C NMR: Resonances for cyclopropane (δ 1.0–1.5 ppm), piperidine (δ 2.5–3.5 ppm), and aromatic protons (δ 6.8–7.6 ppm) .
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HRMS: Exact mass verification (m/z 395.1432 for [M+H]⁺).
Physicochemical Properties
Solubility and Stability
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Solubility: Moderate solubility in polar aprotic solvents (DMSO: >10 mg/mL; DMF: ~8 mg/mL), limited aqueous solubility (<0.1 mg/mL at pH 7.4) .
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Stability: Stable under ambient conditions for >6 months when stored desiccated at -20°C. Susceptible to hydrolysis in strongly acidic/basic environments (t₁/₂ <24 hrs at pH 2 or 12).
Spectroscopic Data
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IR (KBr): Peaks at 1650 cm⁻¹ (amide C=O), 1320/1140 cm⁻¹ (sulfonyl S=O), 1250 cm⁻¹ (C-F) .
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UV-Vis (MeOH): λₘₐₓ 265 nm (π→π* transition of benzamide).
Parameter | Value |
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LogP | 2.8 (calculated) |
Plasma Protein Binding | 89% (estimated) |
CYP3A4 Inhibition | Moderate (IC₅₀ ~15 μM) |
hERG Inhibition | Low risk (IC₅₀ >30 μM) |
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